molecular formula C11H8F8O3 B13555705 [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

Cat. No.: B13555705
M. Wt: 340.17 g/mol
InChI Key: LYQQTPJQLKHVRQ-UHFFFAOYSA-N
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Description

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C11H8F8O3 It is characterized by the presence of two tetrafluoroethoxy groups attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-dihydroxybenzyl alcohol+1,1,2,2-tetrafluoroethanolcatalystThis compound\text{3,5-dihydroxybenzyl alcohol} + \text{1,1,2,2-tetrafluoroethanol} \xrightarrow{\text{catalyst}} \text{this compound} 3,5-dihydroxybenzyl alcohol+1,1,2,2-tetrafluoroethanolcatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydroxy compound.

    Substitution: The tetrafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzaldehyde or 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoic acid.

    Reduction: Formation of 3,5-bis(1,1,2,2-tetrafluoroethoxy)phenol.

    Substitution: Formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]acetaldehyde: Similar structure but with an acetaldehyde group.

    [3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]acetic acid: Similar structure but with an acetic acid group.

Uniqueness

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a phenolic compound characterized by the presence of two tetrafluoroethoxy substituents at the 3 and 5 positions of the aromatic ring. This unique structure imparts distinct physical and chemical properties, making it a subject of interest in medicinal chemistry and materials science. The electronegative fluorine atoms contribute to increased lipophilicity and metabolic stability, which are critical for biological activity.

  • Molecular Formula : C11_{11}H8_8F8_8O3_3
  • Molecular Weight : 340.17 g/mol
  • CAS Number : 2751615-53-7

Biological Activity Overview

Preliminary studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may exhibit anti-inflammatory and anticancer properties. However, empirical data supporting these claims is limited and requires further investigation.

Potential Biological Activities

  • Anti-inflammatory Effects : Computational predictions indicate potential pathways through which this compound may modulate inflammatory responses.
  • Anticancer Properties : Structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies are essential for elucidating the mechanisms by which this compound exerts its effects. These studies typically involve:

  • Binding affinity assessments with target proteins.
  • Evaluation of cellular signaling pathways influenced by the compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights the significance of fluorinated compounds in biological systems. For instance:

  • A study on fluorinated phenolic compounds indicated that modifications at the aromatic ring can enhance bioactivity against cancer cell lines.
  • Another investigation demonstrated that similar fluorinated compounds exhibited significant anti-inflammatory effects in vitro.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
3-FluorophenolFluorine at position 3Simpler structure; lower lipophilicity
4-Tert-butylphenolTert-butyl group at position 4Increased hydrophobicity; used as an antioxidant
2-Hydroxy-5-nitrophenolHydroxyl and nitro groupsExhibits different reactivity patterns due to nitro group

The dual tetrafluoroethoxy substituents in this compound significantly alter its physical properties compared to these similar compounds.

Properties

Molecular Formula

C11H8F8O3

Molecular Weight

340.17 g/mol

IUPAC Name

[3,5-bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol

InChI

InChI=1S/C11H8F8O3/c12-8(13)10(16,17)21-6-1-5(4-20)2-7(3-6)22-11(18,19)9(14)15/h1-3,8-9,20H,4H2

InChI Key

LYQQTPJQLKHVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(C(F)F)(F)F)OC(C(F)F)(F)F)CO

Origin of Product

United States

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